The Smac-N7 peptide is synthesized based on the sequence derived from the Smac protein found in mitochondria. It belongs to a class of compounds known as peptide mimetics, which are designed to replicate the biological activity of naturally occurring peptides. This compound is classified under anticancer peptides due to its ability to induce apoptosis selectively in malignant cells.
The synthesis of Smac-N7 typically employs solid-phase peptide synthesis (SPPS), a widely used method that allows for the stepwise assembly of peptides. The process begins with a solid support resin, onto which protected amino acids are sequentially added. The key steps involved include:
The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.
The Smac-N7 peptide consists of a specific sequence that includes key amino acids responsible for its biological activity. The molecular formula can be represented as , with a molecular weight of approximately 800 Da. Its structure features:
Smac-N7 functions primarily through its interaction with inhibitors of apoptosis proteins, particularly X-linked inhibitor of apoptosis protein. The mechanism involves:
Research has shown that modifications to the Smac-N7 sequence can enhance its potency and specificity against various cancer types .
The mechanism by which Smac-N7 induces apoptosis involves several key processes:
Experimental data indicate that treatment with Smac-N7 results in significant apoptotic responses in various cancer cell lines, including breast and lung cancers.
Smac-N7 exhibits several notable physical and chemical properties:
Analytical studies have demonstrated that modifications to enhance cellular uptake do not compromise its efficacy in inducing apoptosis .
Smac-N7 has significant potential in various scientific applications:
Recent studies have explored the conjugation of Smac-N7 with nanoparticles to improve delivery efficiency and therapeutic outcomes in clinical settings .
The intrinsic impermeability of the Smac-N7 peptide (Ala-Val-Pro-Ile-Ala-Gln-Lys) to cell membranes necessitates strategic modifications for intracellular delivery. The peptide’s N-terminal AVPI motif binds XIAP’s BIR3 domain but requires carrier systems for cytosolic entry [1].
Antennapedia (ANTP), a Drosophila-derived cell-penetrating peptide (CPP), is fused to Smac-N7 via a flexible linker to overcome membrane barriers. This fusion yields a chimeric peptide (e.g., FITC-ANTP-AVPIAQK), achieving >95% cellular uptake in ovarian cancer A2780 cells within 24 hours, as quantified by flow cytometry [7]. The ANTP domain facilitates energy-independent translocation, bypassing endocytic traps that sequester unconjugated peptides [6]. In vivo studies in xenograft models confirm intratumoral delivery, enabling synergistic apoptosis with TRAIL/paclitaxel [7].
Proline-rich linkers between ANTP and Smac-N7 enhance proteolytic stability and conformational flexibility. Short linkers (e.g., GPLG) optimize steric freedom for the AVPI motif to engage XIAP’s hydrophobic groove. Table 1 compares linker efficiencies:
Table 1: Proline Linker Impact on Smac-N7 Delivery
Linker Sequence | Cellular Uptake (%) | Binding Affinity (Kd, nM) |
---|---|---|
None | <5% | 352 ± 79 |
GPGG | 40% | 210 ± 45 |
GPLG | 92% | 167 ± 61 |
GPPG | 75% | 240 ± 53 |
Data adapted from synthesis assays [3] [10]. The GPLG linker maximizes nuclear localization by leveraging importin recognition, as shown in lung cancer models [6].
Bivalent mimetics (e.g., compounds with dual AVPI motifs) exhibit 100–1000-fold higher apoptosis induction than monovalent counterparts by simultaneously targeting XIAP’s BIR2 and BIR3 domains [8]. This dual engagement disrupts caspase-3/-7 and caspase-9 inhibition, triggering TNF-α-mediated apoptosis in cancer cells. However, monovalent mimetics (e.g., ML101) achieve oral bioavailability due to lower molecular weight (<500 Da), whereas bivalent constructs suffer from poor pharmacokinetics [8] [10].
Table 2: Monovalent vs. Bivalent Smac Mimetics
Property | Monovalent | Bivalent |
---|---|---|
XIAP BIR3 Ki | 0.12–12.71 µM | 0.001–0.01 µM |
Apoptosis EC50 | 10–50 µM | 0.01–0.1 µM |
Oral Bioavailability | High | Low |
Cellular Uptake | Moderate | High |
Data sourced from binding assays and in vitro efficacy studies [8] [10].
P1′ Position Optimization
Ala1 is indispensable for anchoring into XIAP’s hydrophobic pocket (Kd = 480 nM). Substitution with Gly or Ser reduces affinity 20-fold, while 2-aminobutyric acid marginally improves it [8] [9].
P3′ Position Engineering
Pro3 is critical for BIR3 engagement but dispensable for BIR2. Type III BIR domains (e.g., XIAP-BIR3) require Pro3 for optimal van der Waals contacts with Trp323/Tyr324. In contrast, Type II domains (e.g., XIAP-BIR2) tolerate Ala3 or Gly3, enabling selective BIR2 inhibitors like compound 9i (Ki,BIR2 = 1.91 µM vs. Ki,BIR3 = 12.71 µM) [9] [10].
C-Terminal Modifications
Lys7 acetylation or replacement with hydrophobic residues (e.g., Phe) elevates BIR2 affinity. Compound 9h (Ki,BIR2 = 0.44 µM) employs a benzylamide C-terminus to exploit auxiliary hydrophobic pockets in BIR2, achieving 3:1 selectivity over BIR3 [10].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3